molecular formula C20H24N2O4S B2439670 N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide CAS No. 946234-58-8

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide

Cat. No.: B2439670
CAS No.: 946234-58-8
M. Wt: 388.48
InChI Key: XYFFNJKGLRMYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide: is a synthetic organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a butyramide moiety

Scientific Research Applications

Chemistry: N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its properties are leveraged to create products with enhanced performance characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of phenylmorpholine with a sulfonyl chloride derivative to form the sulfonylated morpholine intermediate.

    Coupling with Butyramide: The sulfonylated morpholine intermediate is then coupled with butyramide under appropriate conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted phenylmorpholine derivatives.

Mechanism of Action

The mechanism of action of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide
  • N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetate
  • N-(4-((2-phenylmorpholino)sulfonyl)phenyl)propionamide

Comparison: N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide is unique due to its butyramide moiety, which imparts distinct physicochemical properties compared to its analogs. For instance, the butyramide group can influence the compound’s solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-6-20(23)21-17-9-11-18(12-10-17)27(24,25)22-13-14-26-19(15-22)16-7-4-3-5-8-16/h3-5,7-12,19H,2,6,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFFNJKGLRMYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.